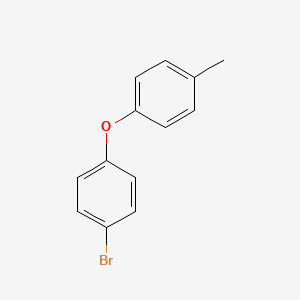

1-bromo-4-(p-tolyloxy)benzene

Description

Contextualization of Substituted Diaryl Ethers in Advanced Chemical Synthesis

Substituted diaryl ethers are a crucial class of compounds found in a wide array of natural products, pharmaceuticals, and polymers. thieme-connect.com The synthesis of these ethers, however, can be challenging, particularly for those with bulky substituents or specific electronic properties. nih.govorganic-chemistry.org Traditional methods like the Ullmann condensation often require harsh reaction conditions. thieme-connect.com Modern synthetic strategies, including palladium-catalyzed Buchwald-Hartwig amination and metal-free approaches using diaryliodonium salts, have emerged as milder and more efficient alternatives. thieme-connect.comnih.govorganic-chemistry.org These advanced methods allow for the construction of complex diaryl ether frameworks with greater functional group tolerance and stereochemical control. nih.govorganic-chemistry.org

Significance of Brominated Aryl Systems as Versatile Synthetic Handles

The presence of a bromine atom on an aromatic ring, as seen in 1-bromo-4-(p-tolyloxy)benzene, renders the compound a versatile precursor in a multitude of chemical transformations. nih.gov Aryl bromides are key substrates in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. atamanchemicals.com The bromine atom can be selectively replaced, allowing for the stepwise construction of complex molecular architectures. atamanchemicals.com Furthermore, the development of nickel-catalyzed cross-coupling reactions has provided a more economical and sustainable alternative to traditional palladium-based systems for the activation of aryl bromides. organic-chemistry.org

Overview of Research Directions for this compound and Related Compounds

Current research involving this compound and its analogs is focused on several key areas. A primary direction is the development of novel and more efficient synthetic routes to these compounds. organic-chemistry.org Another significant area of investigation is their application as building blocks in the synthesis of biologically active molecules and functional materials. evitachem.com For instance, the core structure of this compound can be found in more complex molecules with potential pharmaceutical applications. lookchem.com Researchers are also exploring the use of this and similar brominated compounds in the development of new catalytic systems and in the study of reaction mechanisms. The ability to precisely modify the structure of this compound through its reactive bromine and ether functionalities continues to drive its exploration in various fields of chemical research.

Chemical Properties and Data of this compound

| Property | Value |

| CAS Number | 30427-93-1 guidechem.com |

| Molecular Formula | C13H11BrO guidechem.com |

| Molecular Weight | 263.13 g/mol guidechem.com |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br guidechem.com |

| InChIKey | GZPHCGDZZUOIAE-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 9.2 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Hydrogen Bond Donor Count | 0 guidechem.com |

| Hydrogen Bond Acceptor Count | 1 guidechem.com |

Synthetic Approaches

The synthesis of this compound can be achieved through several methods, primarily involving the formation of the ether linkage. One common approach is the copper-catalyzed Ullmann condensation, which involves the reaction of a phenol (B47542) with an aryl halide. thieme-connect.com More contemporary methods include palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. thieme-connect.com A notable metal-free alternative involves the reaction of diaryliodonium salts with phenols, which can proceed at room temperature and tolerates a wide range of functional groups. nih.govorganic-chemistry.org

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the chemistry of the aryl bromide and the diaryl ether moieties.

Reactions at the Bromine-Carbon Bond

The bromine atom serves as an excellent leaving group in various nucleophilic substitution and cross-coupling reactions.

Cross-Coupling Reactions: this compound is an ideal substrate for a range of palladium- and nickel-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon bonds by coupling with organoboron (Suzuki), organotin (Stille), or organomagnesium (Kumada) reagents, and carbon-heteroatom bonds. nih.govmdpi.comorganic-chemistry.org This versatility is crucial for constructing complex molecular scaffolds.

Magnesiation: Electron-rich aryl bromides like this compound can undergo rapid bromine-magnesium exchange to form Grignard reagents, which are powerful nucleophiles for subsequent reactions. organic-chemistry.org

Reactions Involving the Diaryl Ether Moiety

The diaryl ether linkage is generally stable but can be cleaved under harsh conditions. The aromatic rings can also undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPHCGDZZUOIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623386 | |

| Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30427-93-1 | |

| Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 P Tolyloxy Benzene and Analogous Aryl Ethers

Direct Synthetic Routes to 1-Bromo-4-(p-tolyloxy)benzene

The most common and direct approach to synthesizing this compound and similar diaryl ethers is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This classical method involves the reaction of a phenoxide with an aryl halide. In the context of this compound, this would typically involve the reaction of p-cresol (B1678582) with 1,4-dibromobenzene (B42075) or p-bromophenol with 4-bromotoluene.

A typical procedure involves the deprotonation of the phenolic starting material, such as p-cresol, with a base like sodium hydride in a suitable solvent like dimethylformamide (DMF). The resulting phenoxide then acts as a nucleophile, attacking the carbon atom of the aryl halide, leading to the formation of the diaryl ether.

Another direct route is through nucleophilic aromatic substitution (SNAr). colby.edulibretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of this compound, this could involve the reaction of a p-tolyloxy anion with a suitably activated 4-bromo-substituted benzene (B151609) ring. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. libretexts.orgmasterorganicchemistry.com

The synthesis of this compound can also be achieved by reacting p-cresol with p-cyanophenyl chloride in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a fundamental pathway for the synthesis of diaryl ethers. researchgate.net This method involves the substitution of a leaving group, typically a halide, on an aromatic ring by a nucleophile, such as a phenoxide. researchgate.net Unlike the SN2 mechanism, the classical SNAr reaction proceeds through a two-step addition-elimination mechanism. numberanalytics.comsemanticscholar.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the intermediate negative charge. researchgate.netsemanticscholar.org

The synthesis of diaryl ethers like this compound can be achieved by reacting a phenoxide (e.g., p-cresolate) with a suitable halobenzene (e.g., 1,4-dibromobenzene). In the SNAr pathway, the phenoxide attacks the aryl halide at the carbon bearing the leaving group. numberanalytics.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The presence of EWGs is crucial for stabilizing this intermediate and lowering the activation energy of this rate-determining step. semanticscholar.orgacs.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether. acs.org

However, SNAr reactions can be challenging for electron-neutral or electron-rich halobenzenes that lack these activating groups. nih.gov In such cases, the reaction may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state without forming a stable Meisenheimer intermediate. semanticscholar.orgnih.gov Recent developments have also employed transition metal catalysis, such as with Rh(III) or Ru(II) complexes, to activate even inert halobenzenes towards nucleophilic attack by phenoxides through π-coordination. nih.gov

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism of SNAr reactions for diaryl ether formation. acs.orgresearchgate.net These studies reveal that the reaction can proceed via either a stepwise mechanism involving a Meisenheimer complex or a concerted pathway. acs.orgnih.gov The pathway taken is influenced by factors such as the electron-donating or -withdrawing properties of substituents on the aryl fluoride. acs.org

A key finding from computational investigations is the role of metal cations (e.g., from group I metal phenoxides) in the reaction. acs.org The metal cation does not necessarily increase the intrinsic rate of the reaction but plays a crucial role by binding to the leaving group (e.g., fluoride), facilitating its displacement. acs.org The size of the metal cation has a notable effect on the reaction barrier. acs.org It has been found that the barrier to reaction decreases as the size of the metal cation increases (Li⁺ > Na⁺ > K⁺). acs.org This is because the phenoxide becomes less distorted in the transition state as the metal cation gets larger. acs.org

Table 2: Summary of Computational Findings on Metal Cation Effects in SNAr

| Metal Cation | Relative Size | Effect on Transition State | Reaction Barrier |

| Li⁺ | Small | More distorted phenoxide | Highest |

| Na⁺ | Medium | Intermediate distortion | Medium |

| K⁺ | Large | Less distorted phenoxide | Lowest |

Source: Based on findings from computational investigations on group I metal phenoxides. acs.org

Bromination Strategies for Aromatic Ethers

The synthesis of bromo-substituted aryl ethers, such as this compound, predominantly relies on electrophilic aromatic substitution (SEAr). This class of reactions involves the introduction of a bromine atom onto the aromatic ring. The ether linkage (-O-) and the alkyl group on the adjacent ring are electron-donating groups, which activate the aromatic rings towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. The choice of brominating agent, catalyst, and reaction conditions is critical to control the regioselectivity and yield of the desired product.

Conventional electrophilic bromination often employs molecular bromine (Br₂). However, due to the high reactivity of activated aromatic ethers, this can lead to a mixture of mono-, di-, and poly-brominated products. researchgate.net To achieve higher selectivity, a catalyst such as iron(III) bromide (FeBr₃) is often used. The catalyst polarizes the Br-Br bond, creating a more potent electrophile, Br⁺, which then attacks the electron-rich aromatic ring. pressbooks.pub The reaction proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before a proton is lost to restore aromaticity. pressbooks.pub

A variety of alternative brominating reagents have been developed to offer milder conditions, improved regioselectivity, and greater functional group tolerance. researchgate.net These are particularly important when dealing with complex molecules or substrates prone to over-bromination.

Common Brominating Reagents and Methodologies:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of activated aromatic compounds. It serves as a source of electrophilic bromine, often activated by a proton source or a Lewis acid. organic-chemistry.org Reactions using NBS can be highly regioselective. For instance, the use of NBS in combination with tetrabutylammonium (B224687) bromide has been shown to achieve highly para-selective monobromination of activated aromatics. organic-chemistry.org The addition of acidic montmorillonite (B579905) K-10 clay can accelerate the reaction for less reactive substrates. organic-chemistry.org For highly deactivated aromatic compounds, bromination can be achieved using NBS in concentrated sulfuric acid. organic-chemistry.org

Tribromoisocyanuric Acid (TBCA): This reagent is known for its high efficiency and regioselectivity in the bromination of activated aromatic rings. researchgate.net In many cases, particularly with electron-rich substrates, the reaction with TBCA can yield a single para-bromo isomer. researchgate.net For moderately deactivated arenes, a system of TBCA in trifluoroacetic acid provides an efficient method for smooth bromination at room temperature. organic-chemistry.org

Oxidative Bromination Systems: These methods generate the electrophilic bromine species in situ from a bromide salt, such as ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr), using an oxidant. A common and environmentally benign system uses Oxone (potassium peroxymonosulfate) as the oxidant in solvents like methanol (B129727) or water at ambient temperature. organic-chemistry.org This approach avoids the direct handling of corrosive molecular bromine. researchgate.net Another green approach involves the use of hydrogen peroxide (H₂O₂) with hydrogen bromide (HBr). researchgate.net

Bromoisobutyrate and Dimethyl Sulfoxide (DMSO): A more recent development involves using bromoisobutyrate as a general brominating source for the direct bromination of various simple phenyl ethers. researchgate.net This system is compatible with a range of substituents and provides brominated arenes in moderate to good yields. researchgate.net

The table below summarizes various bromination methods applicable to aromatic ethers and other activated aromatic systems.

Table 1: Comparison of Bromination Methods for Activated Aromatic Compounds

| Brominating Agent/System | Catalyst/Solvent | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Activated aromatics | High para-selectivity | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Montmorillonite K-10 clay | Less reactive aromatics | Rate acceleration | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Highly deactivated aromatics | Effective for deactivated systems | organic-chemistry.org |

| Tribromoisocyanuric Acid (TBCA) | Trifluoroacetic acid | Moderately deactivated arenes | Smooth, room temperature reaction | researchgate.net, organic-chemistry.org |

| Ammonium Bromide / Oxone | Methanol or Water | Activated aromatics | Mild, catalyst-free, ambient temperature | organic-chemistry.org |

| Bromoisobutyrate / DMSO | - | Phenyl ethers, phenols | Alternative to established systems | researchgate.net |

| HBr / H₂O₂ | Aqueous medium | Activated aromatics, styrenes | "Green" approach | researchgate.net |

For the specific synthesis of this compound, the key challenge is the regioselective bromination on the phenoxy ring rather than the more activated tolyl ring. The p-tolyloxy group is an activating ortho-para director. Direct bromination of p-tolyloxybenzene would likely lead to a mixture of isomers, with potential bromination on both rings. The commercial synthesis of decabromodiphenyl ether, a related compound, involves bromination of diphenyl ether with Br₂ and a Lewis acid catalyst like aluminum tribromide, indicating that direct bromination of the parent ether is a viable strategy. diva-portal.org Achieving high regioselectivity for a specific monobrominated product like this compound requires careful control of reaction conditions and reagent choice to favor attack at the desired para-position of the unsubstituted phenyl ring.

Reactivity and Mechanistic Investigations of 1 Bromo 4 P Tolyloxy Benzene

Reactivity of the Aryl Bromine Substituent

The carbon-bromine bond on the phenyl ring is the most reactive site for many synthetic transformations. The bromine atom serves as a "functional handle," enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various modern catalytic methods.

The aryl bromide moiety is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecules. The reactivity of the C-Br bond is intermediate between that of more reactive aryl iodides and less reactive aryl chlorides. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. mt.com It is widely used to synthesize biaryl compounds. The reaction is tolerant of a wide variety of functional groups and generally proceeds with high yields under mild conditions. fishersci.co.uk For 1-bromo-4-(p-tolyloxy)benzene, this provides a direct route to substituted 4-phenoxytoluenes.

| Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 4-(p-Tolyloxy)biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand / Base | 4'-Methoxy-4-(p-tolyloxy)biphenyl |

| Thiophene-2-boronic acid | Pd Catalyst / Base | 4-(Thiophen-2-yl)-1-(p-tolyloxy)benzene |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced harsher techniques for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org The diaryl ether motif is stable under these conditions, allowing for the selective formation of N-aryl products. acs.orguit.no

| Amine Coupling Partner | Catalyst System | Product |

| Aniline | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOt-Bu) | N-Phenyl-4-(p-tolyloxy)aniline |

| Piperidine | Pd Catalyst / Ligand / Base | 1-(4-(p-Tolyloxy)phenyl)piperidine |

| Benzylamine | Pd Catalyst / Ligand / Base | N-Benzyl-4-(p-tolyloxy)aniline |

Other Cross-Coupling Reactions: The aryl bromide handle also enables other important transformations, including the Heck reaction (coupling with alkenes) organic-chemistry.orgmdpi.com, the Sonogashira coupling (coupling with terminal alkynes) organic-chemistry.orgresearchgate.net, and the Ullmann condensation (copper-catalyzed coupling with alcohols, amines, or thiols). organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in

The feasibility of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining addition step.

In the case of this compound, the substrate is not activated for SNAr reactions under standard conditions. The p-tolyloxy substituent is an electron-donating group (EDG) due to the resonance effect of the ether oxygen. This effect increases the electron density of the benzene (B151609) ring, destabilizing the would-be anionic intermediate and thus deactivating the ring towards nucleophilic attack. Consequently, direct displacement of the bromine atom by common nucleophiles does not occur readily. Reactions would require extremely harsh conditions, such as high temperatures and pressures, or proceed through alternative, high-energy pathways like an elimination-addition (benzyne) mechanism, which requires the use of an exceptionally strong base. govtpgcdatia.ac.in

| Substituent at para-position | Electronic Effect | Reactivity toward SNAr |

| -NO₂ (nitro) | Strong Electron-Withdrawing | Activated |

| -CN (cyano) | Strong Electron-Withdrawing | Activated |

| -H (hydrogen) | Neutral | Unactivated |

| -O-Tolyl (tolyloxy) | Electron-Donating | Deactivated |

Lithium-halogen exchange is a powerful and widely used method for converting aryl bromides into highly reactive aryllithium reagents. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu

The exchange is a kinetically controlled process that is generally very fast, often faster than competing reactions like nucleophilic addition or proton transfer. harvard.edu The reaction equilibrium favors the formation of the more stable organolithium species. For this compound, the reaction with n-BuLi generates 4-(p-tolyloxy)phenyllithium and n-butyl bromide.

The resulting aryllithium species is a potent nucleophile and a strong base. It can be intercepted by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring, demonstrating the synthetic utility of the lithium-bromine exchange. harvard.edu

| Electrophile (E⁺) | Reagent | Resulting Product |

| H⁺ | H₂O | 4-Methyl-1-phenoxybenzene |

| CO₂ | CO₂ (gas or dry ice) | 4-(p-Tolyloxy)benzoic acid |

| RCHO (Aldehyde) | Benzaldehyde | (4-(p-Tolyloxy)phenyl)(phenyl)methanol |

| R₂CO (Ketone) | Acetone | 2-(4-(p-Tolyloxy)phenyl)propan-2-ol |

| R-X (Alkyl Halide) | Methyl Iodide | 4-Methyl-1-(p-tolyloxy)benzene |

Reactivity of the Aryl Ether Linkage

The diaryl ether linkage is known for its chemical robustness and stability, which contrasts sharply with the reactivity of alkyl ethers.

The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a standard reaction for alkyl ethers. The mechanism involves the initial protonation of the ether oxygen to create a good leaving group (an alcohol). This is followed by a nucleophilic attack by a halide ion via either an SN1 or SN2 pathway, depending on the nature of the alkyl groups. libretexts.orglibretexts.org

However, this reaction is not effective for diaryl ethers like this compound. libretexts.orglibretexts.org There are two primary reasons for this lack of reactivity:

SN2 Infeasibility: The carbons of the aromatic rings are sp²-hybridized. A backside nucleophilic attack, which is required for an SN2 mechanism, is sterically hindered and electronically unfavorable on an sp² center.

SN1 Infeasibility: An SN1 mechanism would require the departure of one of the aryl groups as a phenol (B47542), leaving behind a highly unstable aryl cation. The formation of this high-energy intermediate is energetically prohibitive under normal acidic conditions.

Therefore, the C-O bonds of the diaryl ether linkage in this compound are resistant to cleavage by conventional acidic SN1 and SN2 mechanisms.

The inherent stability of the diaryl ether bond under acidic conditions is a result of the high bond dissociation energy of the aromatic C(sp²)-O bond. nih.gov This makes the linkage exceptionally robust and able to withstand a wide range of reaction conditions without cleavage, including the strongly acidic environments sometimes used in other transformations. While classical acid-catalyzed hydrolysis fails, specialized and more forceful methods, such as those employing transition metal catalysts or photoredox catalysis, have been developed specifically to cleave these strong bonds, underscoring their exceptional stability. nih.govacs.org This stability is a key feature that allows chemists to perform reactions on other parts of the molecule, such as the aryl bromine, without disturbing the diaryl ether core.

Electrophilic Aromatic Substitution on the Aromatic Rings

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents: the bromo group on one ring and the tolyloxy group bridging the two phenyl rings. The ether oxygen and the methyl group of the tolyloxy substituent, along with the bromine atom, exert significant influence on the rate and regioselectivity of these reactions.

Halogenation of diaryl ethers like this compound typically proceeds via an electrophilic aromatic substitution mechanism. The reaction involves the attack of an electrophilic halogen species (e.g., Br⁺ from Br₂ and a Lewis acid like FeBr₃) on one of the aromatic rings. The outcome of the reaction is dictated by the directing effects of the existing substituents.

The tolyloxy group is an activating group, meaning it increases the electron density of the aromatic ring to which it is attached, making it more susceptible to electrophilic attack than benzene. masterorganicchemistry.comlibretexts.org This activation is primarily due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive electron-withdrawing effect. libretexts.org Conversely, the bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring it is attached to less reactive than benzene. masterorganicchemistry.compbworks.com

Therefore, halogenation is expected to occur preferentially on the p-tolyloxy ring rather than the brominated phenyl ring. Within the tolyloxy ring, the ether oxygen is an ortho, para-director. organicchemistrytutor.comminia.edu.eg Since the para position is already substituted by the ether linkage, incoming electrophiles will be directed to the positions ortho to the ether oxygen. The methyl group is also an activating, ortho, para-director. The positions ortho to the ether oxygen are also meta to the methyl group. The directing influence of the powerful activating ether oxygen would dominate, leading to substitution at the positions ortho to the oxygen atom.

Nitration of this compound is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic system. pbworks.com

Similar to halogenation, the regioselectivity of nitration is controlled by the existing substituents. The p-tolyloxy group strongly activates its ring towards electrophilic attack, while the bromo group deactivates its ring. masterorganicchemistry.compbworks.com Consequently, nitration will occur almost exclusively on the non-brominated ring. The activating p-tolyloxy group directs the incoming nitro group to the positions ortho to the ether linkage. organicchemistrytutor.comminia.edu.eg Therefore, the primary products would be the result of nitration at the positions ortho to the tolyloxy group.

Other electrophilic functionalizations, such as Friedel-Crafts alkylation and acylation, would follow the same principles. However, Friedel-Crafts reactions can be hindered on strongly deactivated rings, further ensuring that substitution occurs on the activated tolyloxy ring. libretexts.org

The regiochemical outcome of electrophilic aromatic substitution on this compound is a direct consequence of the interplay between the directing effects of the bromo substituent and the p-tolyloxy substituent.

Halogen Group (-Br): The bromine atom is a weakly deactivating group. organicchemistrytutor.com It is highly electronegative, withdrawing electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack compared to benzene. masterorganicchemistry.com However, like other halogens, it possesses lone pairs that can be donated through resonance (+M effect), which enriches the ortho and para positions with electron density. wikipedia.org In the case of halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in net deactivation but maintaining ortho, para-directing character. minia.edu.egwikipedia.org

The combined effects on the two rings of this compound are summarized below.

| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| p-Tolyloxy Group | Ring A (non-brominated) | Resonance Donation (+M) > Inductive Withdrawal (-I) | Activating | Ortho, Para-Directing |

| Bromo Group | Ring B (brominated) | Inductive Withdrawal (-I) > Resonance Donation (+M) | Deactivating | Ortho, Para-Directing |

Given this competition, electrophilic attack will overwhelmingly favor the activated "Ring A" at the positions ortho to the ether linkage.

Advanced Mechanistic Studies

This compound serves as an important substrate in metal-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions involves a catalytic cycle comprising several key steps.

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig couplings) is oxidative addition. ufrgs.br In this process, a low-valent metal complex, typically Palladium(0), inserts into the carbon-halogen bond of the aryl halide.

For this compound, the reaction is initiated by the insertion of a Pd(0) species into the C-Br bond:

This compound (Ar-Br) + Pd(0)Lₙ → Ar-Pd(II)(Br)Lₙ

Following the oxidative addition, the catalytic cycle proceeds through transmetallation and reductive elimination to form the final product and regenerate the catalyst.

Transmetallation: In this step, the aryl group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling, R'-M) is transferred to the palladium(II) complex, displacing the halide. ufrgs.brillinois.edu

Ar-Pd(II)(Br)Lₙ + R'-M → Ar-Pd(II)(R')Lₙ + M-Br

The nature of the organometallic reagent (M) can vary (e.g., B, Sn, Zn, Mg), and additives are sometimes required to facilitate this exchange. illinois.edu This step results in a diarylpalladium(II) or alkylarylpalladium(II) intermediate.

Reductive Elimination: This is the final bond-forming step of the catalytic cycle. The two organic ligands (Ar and R') on the palladium(II) center couple and are eliminated from the coordination sphere, forming the desired cross-coupled product. nih.govresearchgate.net Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. illinois.edu

Ar-Pd(II)(R')Lₙ → Ar-R' + Pd(0)Lₙ

This three-step cycle—oxidative addition, transmetallation, and reductive elimination—forms the basis for the utility of this compound as a building block in the synthesis of more complex molecular architectures. ufrgs.br

| Step | Reactants | Products | Change in Pd Oxidation State |

|---|---|---|---|

| Oxidative Addition | Ar-Br + Pd(0) | Ar-Pd(II)-Br | 0 → +2 |

| Transmetallation | Ar-Pd(II)-Br + R'-M | Ar-Pd(II)-R' + M-Br | No Change |

| Reductive Elimination | Ar-Pd(II)-R' | Ar-R' + Pd(0) | +2 → 0 |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR characterization of 1-bromo-4-(p-tolyloxy)benzene is not available in the public domain. This includes ¹H NMR, ¹³C NMR, and advanced NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts for the carbon atoms in the this compound molecule are not documented in available spectral libraries.

Advanced NMR Techniques for Precise Structural Assignment

Information regarding the use of advanced NMR techniques such as COSY, HSQC, HMBC, or NOESY for the definitive structural elucidation of this compound is not available.

Vibrational Spectroscopy

Specific vibrational frequencies from Fourier-Transform Infrared (FTIR) or Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy for this compound have not been reported in the searched literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

No published FTIR spectra or tabulated peak assignments for the characteristic functional group vibrations of this compound could be found.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

There is no available ATR-IR spectroscopic data for this compound.

Spectroscopic and Structural Analysis of this compound

This article focuses on the spectroscopic characterization and structural elucidation of the chemical compound this compound. The following sections detail the findings from various analytical techniques as outlined.

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental Raman spectroscopy data for this compound. While Raman spectra for related brominated aromatic compounds have been studied to elucidate vibrational modes, no such analysis has been published for the title compound.

No experimental Electron Ionization Mass Spectrometry (EI-MS) data for this compound could be located in reviewed scientific databases. This technique would typically be expected to provide information on the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ether bond and loss of bromine.

Specific Gas Chromatography-Mass Spectrometry (GC-MS) analysis data, including retention time and the mass spectrum of the eluted this compound, are not available in published literature or spectral databases.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) data, which would provide the exact mass of the molecular ion and its fragments, could not be found for this compound. This information would be crucial for confirming its elemental composition.

Detailed experimental data regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, including information on its maximum absorption wavelengths (λmax) and molar absorptivity, is not present in the surveyed literature. Such data would offer insights into the electronic transitions within the molecule's aromatic systems.

There are no published X-ray diffraction studies for this compound in crystallographic databases. Consequently, information regarding its crystal structure, unit cell dimensions, space group, and precise bond lengths and angles remains undetermined.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Information regarding the unit cell dimensions, space group, and other crystallographic parameters for this compound is not available in the public domain.

Conformational Analysis from Crystal Structures

A conformational analysis, including the determination of critical dihedral angles between the aromatic rings of this compound, is contingent upon the availability of a solved crystal structure. Without this data, a discussion of its molecular conformation in the solid state remains speculative.

Intermolecular Interactions and Crystal Packing Analysis

An analysis of the intermolecular forces and crystal packing, typically investigated through techniques such as Hirshfeld surface analysis, cannot be performed without the crystallographic information file (CIF) obtained from SC-XRD. Therefore, insights into the supramolecular assembly of this compound in the crystalline state are currently unavailable.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like 1-bromo-4-(p-tolyloxy)benzene, DFT calculations could provide a wealth of information. However, specific DFT studies detailing these properties for this compound are not found in the available literature.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional structure, including the orientation of the two phenyl rings relative to the central ether linkage. Analysis of the electronic structure would describe the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A detailed FMO analysis for this compound would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from electron delocalization, known as hyperconjugation. For this compound, NBO analysis would elucidate the interactions between the lone pairs on the oxygen atom and the pi-systems of the aromatic rings, as well as the influence of the bromine and methyl substituents.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). An MEP map for this compound would visually identify the regions most susceptible to electrophilic and nucleophilic attack, highlighting the electronegative oxygen and bromine atoms and the electropositive regions on the hydrogen atoms.

Prediction of Spectroscopic Data (e.g., FT-IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) spectra to aid in the assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which can be correlated with experimental Ultraviolet-Visible (UV-Vis) absorption spectra.

Reaction Energetics and Transition State Theory

Computational methods are invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can calculate the energy changes (reaction energetics) that occur as reactants are converted into products. Transition State Theory allows for the identification of the high-energy transition state structure that connects reactants and products. This analysis provides the activation energy, which is fundamental to understanding the rate of a chemical reaction. A study on this compound could, for example, investigate the energetics of nucleophilic aromatic substitution at the carbon atom bonded to the bromine.

Calculation of Activation Barriers and Gibbs Free Energies

The study of chemical reactions involving this compound, such as its synthesis or degradation, fundamentally involves the calculation of activation barriers (ΔG‡) and Gibbs free energies of reaction (ΔG_rxn). These parameters are crucial for predicting reaction rates and equilibrium positions. Density Functional Theory (DFT) is a common and effective method for these calculations.

Activation Barriers (ΔG‡): The activation barrier is the energy difference between the transition state and the reactants. Its calculation is essential for understanding the kinetics of a reaction. A lower activation barrier implies a faster reaction rate.

Gibbs Free Energies (ΔG_rxn): The Gibbs free energy of reaction indicates the spontaneity of a process. A negative ΔG_rxn suggests a spontaneous reaction, while a positive value indicates a non-spontaneous one.

No specific calculated values for the activation barriers or Gibbs free energies for reactions involving this compound were found in the searched literature.

Illustrative Data Table:

The following table is a hypothetical representation of how such data would be presented for a reaction of this compound.

| Reaction Coordinate | Method/Basis Set | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | -1500.00 | 0.00 | - |

| Transition State | B3LYP/6-31G(d) | -1499.96 | 25.10 | 25.10 |

| Products | B3LYP/6-31G(d) | -1500.05 | -31.38 | - |

Note: The data in the table above is for illustrative purposes only and does not represent actual calculated values for this compound.

Distortion/Interaction Energy Theory Model

The Distortion/Interaction model, also known as the Activation Strain Model, is a powerful tool for analyzing the origins of activation barriers in chemical reactions. nih.govacs.orgdiva-portal.org This model partitions the energy of the transition state into two components:

Distortion Energy (ΔE_dist): The energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. nih.govfigshare.com

Interaction Energy (ΔE_int): The stabilizing energy released when the distorted reactants interact in the transition state. nih.govfigshare.com

The activation energy (ΔE‡) is then the sum of these two components: ΔE‡ = ΔE_dist + ΔE_int. nih.gov This analysis provides valuable insights into whether the reaction barrier is controlled by the energy required to deform the reactants or by the strength of their interaction at the transition state. For a reaction involving this compound, this model could be used to understand, for example, the factors governing its reactivity in nucleophilic aromatic substitution reactions.

Specific distortion/interaction energy analysis for reactions of this compound has not been reported in the reviewed scientific literature.

Elucidation of Mechanistic Pathways

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for the differentiation between various possible reaction pathways, such as concerted versus stepwise mechanisms, or the identification of the most favorable reaction channel. For this compound, computational studies could, for instance, investigate the mechanism of its formation via Ullmann condensation or other cross-coupling reactions, providing insights that are often difficult to obtain through experimental means alone.

No specific studies elucidating the mechanistic pathways of reactions involving this compound using computational methods were identified in the available literature.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly quantum chemical calculations, can predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. nih.gov For a molecule like this compound, the presence of donor (tolyloxy group) and acceptor-like (bromo-substituted ring) moieties, connected through a π-system, could potentially lead to interesting NLO properties. DFT and time-dependent DFT (TD-DFT) are commonly used methods to calculate these properties. nih.gov

There are no specific computational studies on the non-linear optical properties of this compound in the reviewed literature.

Illustrative Data Table of NLO Properties:

This table illustrates how calculated NLO properties for this compound might be presented.

| Property | Calculation Method | Value (a.u.) |

| Dipole Moment (μ) | B3LYP/6-311+G(d,p) | 2.5 |

| Average Polarizability (α) | B3LYP/6-311+G(d,p) | 250 |

| First Hyperpolarizability (β) | B3LYP/6-311+G(d,p) | 1500 |

| Second Hyperpolarizability (γ) | B3LYP/6-311+G(d,p) | 80000 |

Note: The data in the table above is for illustrative purposes only and does not represent actual calculated values for this compound.

Solvation Models in Computational Studies (e.g., Implicit Solvation Models)

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on reaction rates and equilibria. wikipedia.org Computational studies can account for solvent effects using various solvation models. These are broadly categorized as explicit or implicit models.

Explicit Solvation Models: Involve the inclusion of individual solvent molecules in the calculation. This approach is computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation Models: Represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgyoutube.com These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally more efficient and are widely used to calculate solvation free energies and to model reactions in solution. wikipedia.orgyoutube.com

For this compound, implicit solvation models would be crucial for accurately predicting its behavior in different solvent environments.

No specific studies detailing the application of solvation models to the computational analysis of this compound were found.

Conformational Analysis and Stereochemical Outcomes

The three-dimensional structure of a molecule, including its various possible conformations, plays a critical role in its reactivity and physical properties. This compound has rotational freedom around the ether linkage, leading to different conformations. Conformational analysis involves systematically exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is vital for understanding its interactions with other molecules and for predicting stereochemical outcomes in reactions where the conformation of the reactant influences the formation of a particular stereoisomer.

A detailed conformational analysis of this compound has not been reported in the surveyed scientific literature.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Synthesis

The utility of 1-bromo-4-(p-tolyloxy)benzene in organic synthesis is anchored by the reactivity of its carbon-bromine bond. This site allows for the strategic introduction of new functional groups and the construction of larger molecular frameworks through various cross-coupling reactions.

Synthesis of Functionalized Diaryl Ether Derivatives

While this compound is itself a diaryl ether, often synthesized via Ullmann condensation, its primary role as a building block is to serve as a scaffold for creating more elaborate diaryl ether derivatives. umass.eduarkat-usa.orgwikipedia.org The bromine atom acts as a synthetic handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions.

Key reactions for functionalization include:

Buchwald-Hartwig Amination : This reaction allows for the formation of a carbon-nitrogen bond. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, a variety of N-aryl-4-(p-tolyloxy)anilines can be synthesized. acs.orgorganic-chemistry.orgrsc.org These products are valuable in medicinal chemistry and materials science. acs.org The general conditions for this transformation are well-established, offering a reliable route to these complex amines. semanticscholar.org

Suzuki-Miyaura Coupling : To form new carbon-carbon bonds, the Suzuki-Miyaura coupling is frequently employed. Reacting this compound with an arylboronic acid or ester under palladium catalysis yields a terphenyl ether derivative. researchgate.netnobelprize.org This method is exceptionally tolerant of various functional groups, enabling the synthesis of a wide array of substituted biaryl ether structures. nobelprize.orgreddit.com

Ullmann Condensation : In a different sense, while the Ullmann reaction is used to form diaryl ethers, it can also be used to couple this compound with phenols to create more complex polyether structures, although this is less common than palladium-catalyzed methods. arkat-usa.orgorganic-chemistry.org

Table 1: Key Functionalization Reactions

| Reaction Name | Reactant | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XantPhos) | N-Aryl-4-(p-tolyloxy)aniline |

| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Terphenyl ether derivative |

Precursor for Advanced Molecular Architectures

The functionalized diaryl ethers synthesized from this compound are themselves stepping stones to more advanced molecular architectures. The products of Suzuki and Buchwald-Hartwig couplings serve as larger, more complex building blocks for supramolecular assemblies, ligand design, and the synthesis of natural product analogues. researchgate.net

For instance, the terphenyl ether products from Suzuki couplings can be further functionalized to create rigid, three-dimensional structures with potential applications as molecular scaffolds or in host-guest chemistry. The introduction of different aryl groups allows for fine-tuning of the electronic properties and spatial arrangement of the molecule, which is critical for creating materials with specific functions. nobelprize.org Similarly, the arylamine derivatives from Buchwald-Hartwig aminations are precursors to electroactive materials and compounds with potential biological activity. acs.org

Contributions to Polymer Science

The structural characteristics of this compound—namely its rigid aromatic rings, stable ether linkage, and reactive bromo-functional group—make it an attractive candidate for the synthesis of high-performance polymers.

Monomeric Unit for Specialty Polymers and Resins

This compound is classified as a polymer science building block. bldpharm.combldpharm.com It can serve as a monomer in various polycondensation reactions. For example, through reactions like Suzuki polycondensation, where the difunctional nature of a corresponding diboronic ester derivative would react with a dihalide, or by converting this compound into a Grignard reagent, it can be incorporated into polymer chains.

These reactions lead to the formation of specialty polymers characterized by repeating aryl ether units. The resulting polymers, such as poly(aryl ether)s, are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding engineering applications.

Engineering of Polymer Properties via Aryl Ether Linkages

The inclusion of the this compound unit into a polymer backbone is a strategic method for engineering material properties. The diaryl ether linkage provides a combination of rigidity from the phenyl rings and a degree of flexibility from the ether oxygen's rotational freedom.

Specifically, the p-tolyloxy group offers distinct advantages:

Thermal Stability : The aromatic nature of the monomer contributes to a high decomposition temperature in the resulting polymer. The ether linkage is also known to be highly stable.

Solubility : The non-polar tolyl group can enhance the solubility of the resulting rigid-rod polymers in organic solvents, which is a crucial advantage for processing.

Mechanical Properties : The rigid structure can lead to polymers with high tensile strength and modulus.

By incorporating this monomer, polymer chemists can fine-tune properties like glass transition temperature, crystallinity, and thermo-oxidative stability. For example, the incorporation of similar tolyloxy-containing benzonitriles has been shown to enhance the thermal stability and chemical resistance of polymers.

Development of Functional Materials

Beyond structural polymers, this compound is a precursor for a range of functional materials where specific electronic or optical properties are required. The ability to build complex molecules from this starting block allows for the design of materials with tailored functions.

The advanced molecular architectures derived from this compound are potential candidates for:

Organic Light-Emitting Diodes (OLEDs) : Extended, conjugated systems built from this unit via Suzuki or Sonogashira couplings could possess the necessary electronic properties for use as emissive or charge-transport layers in OLEDs. Similar brominated aromatic compounds are used as intermediates for OLED materials. atamanchemicals.com

Liquid Crystals : The rigid, rod-like shape of molecules derived from this compound makes them suitable for investigation as liquid crystalline materials. Many liquid crystals are based on a core of multiple linked phenyl rings. atamanchemicals.com

High-Performance Coatings : Polymers and resins derived from this monomer can be used to create coatings with high thermal stability and resistance to chemical degradation, suitable for aerospace and electronics applications.

The versatility of this compound as a reactive intermediate ensures its continued importance in the ongoing development of novel organic materials.

Application in Electronic Materials

While direct applications of this compound in electronic materials are not extensively documented in publicly available research, the structural motifs present in the molecule are found in compounds utilized in this field. For instance, halogenated aromatic ethers are a class of compounds that can be used in the synthesis of materials for electronic components. The bromine atom in this compound can serve as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental process in creating larger, functional molecules for electronic applications. A structurally similar compound, 1-(bromomethyl)-4-(p-tolyloxy)benzene, is categorized under electronic materials, suggesting that the tolyloxy-benzene core is relevant to this area.

Precursors for Liquid Crystals and Conducting Polymers

The synthesis of liquid crystals and conducting polymers often relies on precursor molecules that can be systematically modified and polymerized.

Liquid Crystals: The molecular shape and polarity of this compound are features that are relevant to the design of liquid crystals. Liquid crystal molecules typically possess a rigid core and flexible terminal groups. The biphenyl (B1667301) ether-like structure of this compound provides a degree of rigidity. The bromine and methyl groups offer sites for further chemical modification to elongate the molecule and introduce specific properties required for liquid crystalline phases. For example, analogous brominated aromatic compounds, such as 1-bromo-4-(trifluoromethoxy)benzene, have been utilized in the synthesis of new liquid crystal materials.

Conducting Polymers: Conducting polymers are characterized by a conjugated backbone of alternating single and double bonds. While this compound itself is not a conducting polymer, it can be considered a potential monomer or a building block for the synthesis of such materials. The benzene (B151609) rings within its structure are a common feature in many conducting polymers. Through chemical reactions that utilize the bromine atom, such as cross-coupling reactions, it is theoretically possible to link these units together to form a larger polymeric chain. The synthesis of conducting polymers often starts from benzene or biphenyl derivatives.

Intermediacy in Agrochemical and Pharmaceutical Research

The presence of a bromine atom and an aromatic ether linkage makes this compound a valuable intermediate in the synthesis of bioactive molecules for agriculture and medicine.

Utility in the Synthesis of Agrochemical Lead Compounds

In the field of agrochemical research, the development of new herbicides, pesticides, and fungicides often involves the synthesis and screening of novel organic molecules. Halogenated aromatic compounds are a common feature in many active agrochemical ingredients. The bromine atom on this compound can be readily replaced or used as a handle to introduce other functional groups, allowing for the creation of a diverse library of compounds for biological testing. Structurally related compounds, such as 1-bromo-4-ethylbenzene (B134493) and 4-(p-tolyloxy)benzonitrile, are known to be used in the production of agrochemicals. This highlights the potential of the bromo-tolyloxy-benzene scaffold in the discovery of new agrochemical lead compounds.

Role in the Development of Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps, with key intermediates playing a crucial role. The structure of this compound is relevant to the development of new therapeutic agents. Halogenated intermediates are frequently employed in medicinal chemistry to construct complex molecular architectures.

A key intermediate, referred to as BROMO-OTBN, is instrumental in the synthesis of drugs targeting neurological and endocrine disorders, such as bromocriptine. Bromocriptine is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, hyperprolactinemia, and type 2 diabetes. The structural components suggested by the name and application align with the features of this compound, indicating its potential role as a critical building block in the pharmaceutical industry. The brominated structure allows for specific chemical modifications necessary to build the final drug molecule. Furthermore, halogenated intermediates are being explored for their potential in developing anticancer drugs, particularly for hormone-sensitive cancers.

Table 1: Pharmaceutical Relevance of BROMO-OTBN (A related intermediate)

| Therapeutic Area | Application | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Treatment of Parkinson's Disease | Serves as an intermediate in the synthesis of dopamine agonists like bromocriptine, which stimulate dopamine receptors. |

| Endocrinology | Management of Hyperprolactinemia and Acromegaly | Used to synthesize bromocriptine, which lowers high prolactin levels and regulates growth hormone. |

| Metabolic Disorders | Treatment of Type 2 Diabetes | Contributes to the synthesis of drugs that improve insulin (B600854) sensitivity and glucose regulation. |

Probes for Enzyme-Catalyzed Reactions Involving Aromatic Ethers

Understanding the mechanisms of enzyme-catalyzed reactions is a fundamental aspect of biochemistry and drug discovery. Molecular probes are essential tools in these studies. The aromatic ether linkage in this compound makes it a candidate for use as a probe in studying enzymes that process or interact with such structures. The tolyloxy group is a key feature in some molecules designed to study enzyme interactions. For instance, compounds containing a p-tolyloxy moiety have been developed as probes to investigate enzymatic processes. The presence of the bromine atom can also be advantageous, as it can be used for tagging or to study the electronic effects on enzyme binding and catalysis.

Future Research Directions and Outlook for 1 Bromo 4 P Tolyloxy Benzene

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of diaryl ethers like 1-bromo-4-(p-tolyloxy)benzene often involves the Ullmann condensation, a copper-catalyzed reaction that typically requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. beilstein-journals.orgwikipedia.org Future research will undoubtedly focus on developing greener, more efficient, and economically viable synthetic strategies.

One promising direction is the refinement of metal-catalyzed cross-coupling reactions. While palladium-catalyzed Buchwald-Hartwig amination has been revolutionary for C-N bond formation, its application to C-O bond formation for diaryl ether synthesis is also well-established. rsc.orgumass.edu Future work could focus on developing next-generation palladium catalysts with tailored ligands that allow for the coupling of 4-bromophenol and p-tolyl halides (or vice versa) under milder conditions and with lower catalyst loadings. Additionally, the use of more abundant and less expensive metals like nickel and copper continues to be an attractive area of research. researchgate.net For instance, the development of air-stable and soluble copper(I) catalysts could offer a more practical alternative to traditional Ullmann conditions. researchgate.net

A particularly exciting frontier is the development of metal-free synthetic methodologies. These approaches align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. nih.gov One such strategy involves the use of hypervalent iodine reagents, which can mediate the coupling of arenes and phenols to form diaryl ethers. acs.orgsu.se Another metal-free approach is the nucleophilic aromatic substitution (SNAr) reaction, which can be highly efficient if one of the aromatic rings is sufficiently electron-deficient. organic-chemistry.org Research into activating 1-bromo-4-hydroxyphenyl or p-cresol (B1678582) derivatives to facilitate SNAr reactions could provide a direct and sustainable route to this compound.

The table below summarizes potential novel and sustainable synthetic routes for this compound.

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |

| Improved Metal-Catalysis | Palladium with advanced ligands, Nickel complexes, Air-stable Copper(I) catalysts | Milder reaction conditions, lower catalyst loading, higher yields, improved functional group tolerance. researchgate.netresearchgate.net |

| Metal-Free Synthesis | Hypervalent iodine reagents, Base-mediated SNAr | Avoids heavy metal contamination, potentially lower cost, aligns with green chemistry principles. acs.orgsu.seorganic-chemistry.org |

| Decarbonylative Etherification | Nickel or Palladium catalysts | Utilizes readily available aromatic esters as starting materials, offering an alternative synthetic disconnection. waseda.jp |

| Microwave-Assisted Synthesis | Catalyst-free (for activated substrates) | Rapid reaction times, often leading to higher yields and cleaner reactions. organic-chemistry.org |

In-depth Mechanistic Understanding of Specific Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. While the general mechanisms of reactions like the Ullmann condensation and Buchwald-Hartwig coupling are known, the specific roles of ligands, bases, and solvents in the context of synthesizing this particular molecule are likely to be complex.

Future mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and in-situ spectroscopic techniques to elucidate the elementary steps of the catalytic cycle. For copper-catalyzed Ullmann-type reactions, key questions remain regarding the active copper species and the precise mechanism of C-O bond formation, which could involve oxidative addition and reductive elimination pathways. wikipedia.orgnih.gov A detailed investigation could clarify whether the reaction proceeds via a Cu(I)/Cu(III) catalytic cycle and how the choice of ligands influences the rate-determining step.

Similarly, for palladium-catalyzed syntheses, a deeper understanding of the ligand's role in promoting reductive elimination to form the diaryl ether product is a key area for future research. The steric and electronic properties of the phosphine ligands used in Buchwald-Hartwig reactions are known to be critical, and a systematic study of how these properties affect the synthesis of this compound could lead to the rational design of more efficient catalysts.

For SNAr reactions, the mechanism typically involves the formation of a Meisenheimer complex. chemistrysteps.com Future studies could focus on computationally modeling and experimentally trapping such intermediates in the synthesis of this compound to better understand the factors that stabilize this key intermediate and facilitate the departure of the leaving group.

Expansion of Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of organic molecules and elucidating reaction mechanisms. semanticscholar.org In the context of this compound, computational studies can provide valuable insights that complement experimental work.

Future research could leverage DFT calculations to:

Predict Reaction Barriers: By calculating the energy profiles of different synthetic routes, computational models can help identify the most promising reaction conditions and catalysts for the synthesis of this compound. For example, DFT can be used to compare the activation barriers for different ligand-metal combinations in cross-coupling reactions. nih.gov

Elucidate Reaction Mechanisms: Computational studies can provide detailed information about the structures of transition states and intermediates, which are often difficult to observe experimentally. This can help to confirm or refute proposed mechanisms for the Ullmann and Buchwald-Hartwig reactions. nih.gov

Predict Reactivity: The bromine atom in this compound makes it a versatile substrate for further functionalization, such as in Suzuki or Sonogashira couplings. Computational models can predict the reactivity of the C-Br bond and help in selecting the optimal conditions for these subsequent transformations.

Design Novel Catalysts: By understanding the electronic and steric factors that influence catalyst performance, computational chemistry can be used to design new and improved ligands for the synthesis of diaryl ethers.

The development of accurate predictive models for the reactivity of N-heteroaryl compounds suggests that similar models could be developed for substituted diaryl ethers, which would be invaluable for designing synthetic routes and predicting the outcomes of reactions. researchgate.net

Diversification of Applications in Emerging Technologies and Functional Materials

While this compound is currently used as a chemical intermediate, its diaryl ether core structure suggests a wide range of potential applications in emerging technologies and functional materials. The diaryl ether motif is found in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netacs.org

Future research could explore the potential of this compound as a scaffold for the development of:

Pharmaceuticals: The bromine atom can serve as a handle for introducing a variety of functional groups through cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening. nih.govresearchgate.net The diaryl ether core is known for its metabolic stability and ability to penetrate cell membranes, making it an attractive scaffold for drug discovery. nih.gov

Agrochemicals: Diaryl ethers are also a well-established class of herbicides. researchgate.net By modifying the structure of this compound, it may be possible to develop new agrochemicals with improved efficacy and selectivity.

Organic Electronics: The electronic properties of the diaryl ether unit make it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The bromine atom allows for the facile introduction of other aromatic or heteroaromatic groups to tune the electronic and photophysical properties of the molecule.

Functional Polymers: The diaryl ether linkage can be incorporated into polymer backbones to create materials with high thermal stability and specific optical or electronic properties. Poly(ether ether ketone) (PEEK) is a well-known high-performance polymer that contains diaryl ether linkages. Research into polymers derived from this compound could lead to the development of new materials with tailored properties.

The table below outlines potential applications for derivatives of this compound.

| Application Area | Potential Role of this compound Derivatives |

| Medicinal Chemistry | Scaffolds for anticancer, antiviral, and anti-inflammatory drugs. nih.govresearchgate.netacs.org |

| Agrochemicals | Development of novel herbicides and pesticides. researchgate.net |

| Organic Electronics | Building blocks for materials used in OLEDs and OPVs. |

| Functional Materials | Monomers for high-performance polymers with enhanced thermal and chemical stability. |

Q & A

Q. Example Protocol :

Combine 4-bromophenol, p-tolyl alcohol, K₂CO₃, and DMF.

Reflux at 110°C for 12–24 hours.

Purify via column chromatography (hexane:ethyl acetate).

Yield Optimization : Higher yields (70–85%) are achieved with excess p-tolyl alcohol (1.5 eq.) and controlled moisture exclusion .

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Q. Methodological Answer :

- ¹H NMR :

- ¹³C NMR :

- IR :

- C-O-C stretch at 1240–1270 cm⁻¹ .

- Mass Spectrometry :

Advanced: How do steric/electronic effects of the p-tolyloxy group influence reactivity in cross-coupling reactions?

Methodological Answer :

The p-tolyloxy group’s electron-donating nature activates the benzene ring toward electrophilic substitution but may hinder sterically demanding reactions (e.g., Buchwald-Hartwig amination).

- Electronic Effects :

- Steric Effects :

Advanced: What strategies resolve contradictory catalytic efficiency data in cross-coupling reactions?

Methodological Answer :

Contradictions often arise from ligand selection, solvent polarity, or trace moisture.

- Systematic Analysis :

- Control Experiments : Compare Pd(OAc)₂ vs. Pd(PPh₃)₄ in identical conditions .

- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps .

- Moisture Sensitivity : Use molecular sieves in anhydrous THF for moisture-sensitive catalysts .

Example : Pd(OAc)₂/XPhos outperforms PdCl₂(PPh₃)₂ in anhydrous toluene (yield: 78% vs. 45%) .

Advanced: How can computational tools predict reaction pathways for derivatization?

Q. Methodological Answer :

- DFT Calculations :

- Simulate transition states for SNAr reactions (e.g., Gibbs energy barriers) .

- Machine Learning :

- Train models on PubChem data to predict optimal solvents/catalysts .

Case Study : Gaussian09 simulations predict regioselectivity in nitration reactions, validated experimentally .

- Train models on PubChem data to predict optimal solvents/catalysts .

Basic: What are scalable protocols for pilot-plant synthesis?

Q. Methodological Answer :

- Batch Reactor Setup :

- Safety :

- Avoid exothermic side reactions by gradual reagent addition .

- Yield Scaling :

Advanced: How to design biological activity assays for derivatives?

Q. Methodological Answer :

- Antimicrobial Assays :

- Test against E. coli and S. aureus via broth microdilution (MIC values) .

- Cancer Cell Lines :

- Use MTT assays on HeLa cells; IC₅₀ values correlate with substituent electronegativity .

Data Interpretation : Derivatives with electron-withdrawing groups show enhanced cytotoxicity (e.g., IC₅₀ = 12 μM vs. 45 μM for parent compound) .

- Use MTT assays on HeLa cells; IC₅₀ values correlate with substituent electronegativity .

Advanced: What mechanistic insights explain unexpected byproducts in substitution reactions?

Methodological Answer :

Byproducts (e.g., di-substituted compounds) arise from over-reaction or radical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.